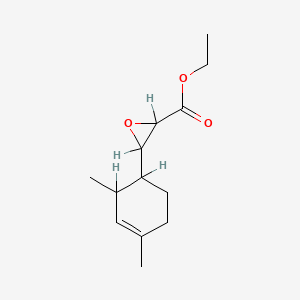

Ethyl 3-(2,4-dimethylcyclohex-3-en-1-yl)oxirane-2-carboxylate

Description

Properties

CAS No. |

84473-78-9 |

|---|---|

Molecular Formula |

C13H20O3 |

Molecular Weight |

224.30 g/mol |

IUPAC Name |

ethyl 3-(2,4-dimethylcyclohex-3-en-1-yl)oxirane-2-carboxylate |

InChI |

InChI=1S/C13H20O3/c1-4-15-13(14)12-11(16-12)10-6-5-8(2)7-9(10)3/h7,9-12H,4-6H2,1-3H3 |

InChI Key |

LTCVMBPRCIDPHB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1C(O1)C2CCC(=CC2C)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of Ethyl 3-(2,4-dimethylcyclohex-3-en-1-yl)oxirane-2-carboxylate typically involves:

- Construction of the substituted cyclohexene ring system

- Introduction of the oxirane (epoxide) ring adjacent to the carboxylate ester

- Esterification to form the ethyl ester functionality

The key challenge lies in the selective epoxidation of the alkene moiety and the control of stereochemistry on the cyclohexene ring.

Stepwise Preparation Approach

Synthesis of 2,4-Dimethylcyclohex-3-en-1-yl Intermediate

- Starting from dimedone or related cyclohexanone derivatives, catalytic hydrogenation and selective functionalization yield the 2,4-dimethylcyclohex-3-en-1-yl intermediate.

- Catalytic hydrogenation using noble metal catalysts (e.g., PtO2) in polar solvents under mild conditions (2 bara H2, 85°C) achieves high yields (~90%) and selectivity (~97%) for the cyclohexanone reduction step.

- The reaction parameters such as stirring speed (1000 rpm), temperature control, and pressure are critical for optimal conversion and purity.

Formation of the Oxirane Ring (Epoxidation)

- The oxirane ring is introduced by epoxidation of the alkene adjacent to the carboxylate group.

- Common epoxidation reagents include peracids (e.g., m-chloroperbenzoic acid) or catalytic systems that allow stereoselective epoxidation.

- Control of reaction temperature and solvent polarity is essential to avoid side reactions and to maintain the integrity of the cyclohexene ring.

Esterification to Ethyl Ester

- The carboxylic acid intermediate is esterified with ethanol under acidic or catalytic conditions to form the ethyl ester.

- Typical conditions involve acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) with removal of water to drive the equilibrium toward ester formation.

- Purification by distillation or chromatography ensures high purity of the final product.

Alternative Synthetic Routes and Catalytic Systems

- Some patents describe the use of amino-aldehyde pre-condensates and diamine cross-linkers for related ester compounds, but these are more relevant to encapsulation and fragrance applications rather than direct synthesis of this compound.

- The use of lithium alkyls or Grignard reagents for alkylation steps is possible but less favored due to handling difficulties and waste generation.

- Hydrogenation steps can be optimized by varying catalyst type, solvent, and reaction time to improve yield and selectivity.

Data Table: Key Reaction Parameters and Yields

| Step | Conditions | Catalyst/Reagent | Temperature (°C) | Pressure (bara) | Time (h) | Yield (%) | Selectivity (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| Hydrogenation of dimedone | Polar solvent, stirring 1000 rpm | PtO2 or noble metal catalyst | 85 | 2 | 2-14 | 90-97 | 97 | High purity, mild conditions |

| Epoxidation of alkene | Peracid or catalytic system | m-CPBA or similar | 0-25 | Atmospheric | 1-3 | 80-90 | - | Stereoselective epoxidation |

| Esterification to ethyl ester | Acid catalysis, removal of water | H2SO4 or p-TsOH | 60-80 | Atmospheric | 2-5 | 85-95 | - | Purification by distillation recommended |

Research Findings and Notes

- The hydrogenation step to prepare the cyclohexanone intermediate is well-documented with high efficiency and selectivity, using relatively mild conditions and commercially available catalysts.

- Epoxidation requires careful control to avoid ring opening or over-oxidation; choice of reagent and solvent is critical.

- Esterification is a classical reaction but must be optimized to prevent hydrolysis or side reactions, especially given the sensitive epoxide ring.

- No direct one-pot synthesis methods are reported; the multi-step approach remains standard.

- Handling of reagents such as triflic anhydride or lithium alkyls is generally avoided due to cost, toxicity, and waste concerns.

- Purification techniques such as vacuum distillation and filtration are essential to obtain the compound in high purity for research or industrial use.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,4-dimethylcyclohex-3-en-1-yl)oxirane-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.

Reduction: Reduction reactions can convert the oxirane ring into alcohols.

Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

Diols: Formed through oxidation.

Alcohols: Formed through reduction.

Substituted Products: Formed through nucleophilic substitution.

Scientific Research Applications

Pharmaceutical Applications

-

Synthesis of Bioactive Compounds:

Ethyl 3-(2,4-dimethylcyclohex-3-en-1-yl)oxirane-2-carboxylate serves as a precursor in the synthesis of various bioactive molecules. Its epoxide functionality allows for nucleophilic attack by amines or alcohols, leading to the formation of compounds with potential therapeutic activities. -

Anticancer Activity:

Studies have indicated that certain derivatives derived from this compound possess anticancer properties. The mechanism involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Agrochemical Applications

-

Pesticide Development:

The unique structure of this compound makes it suitable for use in agrochemicals. Its ability to interact with biological systems allows for the design of novel pesticides that can target specific pests while minimizing environmental impact.

Materials Science Applications

-

Polymer Chemistry:

The reactive oxirane group in this compound allows for its incorporation into polymer matrices. This property is exploited in the production of specialty polymers with enhanced mechanical and thermal properties.

Summary Table of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Pharmaceuticals | Synthesis of bioactive compounds | Anti-inflammatory and anticancer properties identified |

| Agrochemicals | Development of targeted pesticides | Effective pest control with minimal environmental impact |

| Materials Science | Polymer synthesis | Enhanced mechanical and thermal properties |

Mechanism of Action

The mechanism of action of Ethyl 3-(2,4-dimethylcyclohex-3-en-1-yl)oxirane-2-carboxylate involves its interaction with biological molecules through the oxirane ring. The ring can undergo nucleophilic attack by various biomolecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular processes, making it useful in medicinal applications .

Comparison with Similar Compounds

Key Observations :

- Steric Effects : Bulky substituents (e.g., tert-butylbenzoyl in ) reduce reactivity in nucleophilic epoxide-opening reactions compared to the less hindered dimethylcyclohexenyl group in the target compound.

- Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) increase electrophilicity of the epoxide, enhancing susceptibility to nucleophilic attack.

Physicochemical Properties

- Melting Points : The nitrobenzoxazolone analog () has a high mp (199°C) due to hydrogen bonding and aromatic stacking, whereas alicyclic analogs (e.g., target compound) likely exhibit lower melting points .

- Solubility : Esters with aromatic substituents (e.g., diphenyl in ) show lower solubility in polar solvents compared to alicyclic derivatives.

Data Table: Comparative Analysis of Key Compounds

Biological Activity

Ethyl 3-(2,4-dimethylcyclohex-3-en-1-yl)oxirane-2-carboxylate (CAS: 84473-78-9) is a compound of interest in various fields of biological research due to its unique structural features and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Molecular Formula: C13H20O3

Molar Mass: 224.2961 g/mol

CAS Number: 84473-78-9

Synonyms: Ethyl 3-(2,4-dimethyl-3-cyclohexen-1-yl)oxirane-2-carboxylate

The compound features an oxirane ring, which is known for its reactivity and ability to participate in various chemical reactions. Its structural properties suggest potential interactions with biological macromolecules, making it a candidate for pharmacological studies.

The mechanism by which this compound may exert its biological effects is hypothesized to involve:

- Cell Cycle Arrest: Compounds with similar oxirane structures have been shown to induce cell cycle arrest in cancer cells.

- Apoptosis Induction: Evidence suggests that such compounds can trigger apoptotic pathways, leading to programmed cell death in malignant cells.

- Inhibition of Kinases: Some studies indicate that related compounds inhibit specific kinases involved in cancer progression.

Table 1: Summary of Biological Activities of Related Compounds

Case Study 1: Anticancer Efficacy

A study conducted on a series of oxirane derivatives demonstrated that compounds structurally similar to this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The growth inhibition values (GI50) were reported at approximately 5 µM for the most active derivatives. This suggests a promising avenue for further exploration of this compound's anticancer potential.

Case Study 2: Mechanistic Insights

In a mechanistic study involving related cyclohexene derivatives, researchers found that these compounds could activate caspase pathways leading to apoptosis in cancer cells. The activation was linked to the structural features of the oxirane ring, which facilitated interaction with cellular targets involved in apoptosis regulation.

Research Findings

Research indicates that the biological activity of this compound is likely influenced by several factors:

- Structural Variability: The presence of substituents on the cyclohexene ring can significantly alter the biological activity.

- Reactivity Profile: The oxirane moiety contributes to the compound's ability to form adducts with nucleophiles within biological systems.

- Synergistic Effects: When combined with other therapeutic agents, there may be enhanced efficacy against specific cancer types.

Q & A

Basic Questions

Q. What are the established synthetic methodologies for Ethyl 3-(2,4-dimethylcyclohex-3-en-1-yl)oxirane-2-carboxylate?

- Methodological Answer : The compound can be synthesized via Michael addition of ethyl acetoacetate to chalcone derivatives under alkaline conditions. For example, refluxing (2E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one with ethyl acetoacetate in absolute ethanol and 10% NaOH for 8 hours yields analogous cyclohexenone derivatives . Key parameters include:

- Reagents : Ethyl acetoacetate, substituted chalcones, NaOH.

- Conditions : Reflux in ethanol (8–12 hours), room-temperature crystallization.

- Yield Optimization : Adjusting stoichiometry (1:1 molar ratio) and alkali catalyst concentration.

Q. How is the structural conformation of the cyclohexene ring characterized experimentally?

- Methodological Answer : X-ray crystallography is the gold standard. For instance, cyclohexene rings in related derivatives exhibit distorted envelope , half-chair , or screw-boat conformations , quantified using Cremer-Pople puckering parameters (e.g., Q, θ, φ) .

- Example : In Ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate, the cyclohexene ring adopts a half-chair conformation (Q = 0.477 Å, θ = 50.6°) .

- Disorder Handling : Refinement with split occupancy ratios (e.g., 0.684:0.316) to model disordered groups .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the compound’s reactivity in cycloaddition or spiroannulation reactions?

- Methodological Answer : Substituents on the cyclohexene ring (e.g., 2,4-dimethyl groups) alter electron density and steric hindrance , directing regioselectivity. Computational studies (e.g., DFT ) can map frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks .

- Case Study : Cyclohexenone derivatives with electron-withdrawing groups (e.g., oxirane) exhibit enhanced reactivity in Diels-Alder reactions due to lowered LUMO energy .

- Experimental Validation : Monitor reaction kinetics via NMR or HPLC under varying substituent conditions.

Q. What strategies resolve contradictions in crystallographic data, such as disorder or non-planar aromatic rings?

- Methodological Answer :

- Disorder Modeling : Use software like SHELXL to refine split positions with occupancy ratios (e.g., 68.4%:31.6% for disordered ethyl groups) .

- Torsional Angle Analysis : For non-planar aryl rings (e.g., dihedral angles = 76.4°–89.9°), validate against theoretical geometries from Mercury CSD or Cambridge Structural Database .

- Cross-Validation : Compare with analogous structures (e.g., Ethyl 4,6-diaryl-2-oxocyclohex-3-ene-1-carboxylates) to identify systematic trends .

Q. How is this compound utilized as a synthon for complex heterocycles or spiro compounds?

- Methodological Answer : The oxirane and cyclohexenone moieties serve as electrophilic sites for ring-opening reactions or annulation . For example:

- Spiro Compounds : React with hydrazines or hydroxylamines to form pyrazolines or isoxazoles .

- Quinazoline Synthesis : Condensation with amidines yields fused heterocycles, monitored by LC-MS for intermediates .

- Key Step : Acid/base-catalyzed cyclization (e.g., BF₃·Et₂O for tetrahydropyran derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.